Infigratinib Phosphate

FGFR inhibitor selectivity kinase profiling IC50 comparison

Substituting FGFR inhibitors without validation risks divergent activity profiles and resistance mutation landscapes. Infigratinib phosphate (NVP-BGJ398 phosphate) offers the precise biochemical fingerprint-FGFR1/2/3 IC50 ~1 nM, FGFR4 IC50 60 nM, and >400-fold selectivity over VEGFR2-required for reproducible FGFR-driven oncology models [1]. Its 32% oral bioavailability and 10-fold tumor accumulation ratio enable robust in vivo target engagement in xenograft studies [2]. Leverage its well-characterized resistance mutation profile (e.g., V564F, N549K) as a benchmark for next-generation inhibitor screening and combination strategy evaluation [3].

Molecular Formula C26H34Cl2N7O7P
Molecular Weight 658.5 g/mol
CAS No. 1310746-10-1
Cat. No. B608101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfigratinib Phosphate
CAS1310746-10-1
SynonymsInfigratinib phosphate;  NVPBGJ398;  NVPBGJ 398;  NVPBGJ-398;  BGJ398;  BGJ-398;  BG J398;  Infigratinib.
Molecular FormulaC26H34Cl2N7O7P
Molecular Weight658.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
InChIInChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
InChIKeyGUQNHCGYHLSITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Infigratinib Phosphate: FGFR1-3 Inhibitor Overview


Infigratinib Phosphate (NVP-BGJ398 phosphate, CAS 1310746-10-1) is the orally bioavailable phosphate salt of infigratinib, a potent, reversible, ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 . It exhibits IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively, and a 60-fold lower potency against FGFR4 (IC50 60 nM) [1]. As the active pharmaceutical ingredient in Truseltiq, infigratinib phosphate is utilized in targeted oncology research, particularly in FGFR-driven malignancies such as cholangiocarcinoma with FGFR2 fusions [2].

Target FGFR1-3 kinase inhibition study fit
Mechanism Reversible ATP-competitive binding context
Research Model FGFR2-fusion cholangiocarcinoma model context

Risks of Interchanging FGFR Inhibitors


Substituting Infigratinib Phosphate with alternative FGFR inhibitors without rigorous validation introduces significant scientific and financial risk. Despite sharing the FGFR target class, key analogs like Pemigatinib, Erdafitinib, and Futibatinib exhibit distinct biochemical selectivity profiles, variable oral bioavailability, and differential activity against clinically relevant resistance mutations [1]. These differences translate into non-interchangeable performance in both in vitro and in vivo models, particularly in the context of FGFR2 fusion-driven cholangiocarcinoma where response rates, progression-free survival, and resistance mutation landscapes diverge [2]. Procurement decisions must therefore be driven by compound-specific, quantitative evidence rather than class-level assumptions.

Isoform selectivity profile may differ across FGFR inhibitors; class-level assumptions may not hold for FGFR2-fusion models.
Resistance-mutation activity (e.g., V564F) may not transfer; model response may shift with irreversible vs. reversible binding.
In vivo exposure and tumor penetration context may differ from other FGFR inhibitors; direct substitution may require PK validation.

Quantified Differentiation vs. FGFR Comparators


Biochemical Selectivity and Kinase Panel Profile

Infigratinib phosphate demonstrates a unique FGFR inhibition pattern, with potent activity against FGFR1 (0.9 nM), FGFR2 (1.4 nM), and FGFR3 (1.0 nM), but markedly weaker activity against FGFR4 (60 nM) [1]. In head-to-head kinase panel data, Infigratinib exhibits >400-fold selectivity for FGFR1/2/3 over VEGFR2, whereas other inhibitors show different selectivity windows. For instance, Pemigatinib has comparable FGFR4 IC50 (30 nM) but differs in FGFR1 potency (0.4 nM) [2]. This selectivity profile is critical for experiments where FGFR4-mediated effects must be minimized or where VEGFR2 off-target activity is a confounding factor.

Kinase selectivity
Head-to-head
Infigratinib FGFR1/2/3 IC50 0.9–1.4 nM, FGFR4 60 nM vs. Pemigatinib FGFR1/2 0.4–0.5 nM, FGFR4 30 nM
Supports isoform-selectivity assay context
Recombinant kinase panel; ATP at Km
FGFR inhibitor selectivity kinase profiling IC50 comparison

Clinical Efficacy in FGFR2-Fusion Cholangiocarcinoma

In a cross-trial comparison of Phase II studies in FGFR2-altered cholangiocarcinoma, infigratinib phosphate demonstrated an objective response rate (ORR) of 31% (95% CI, 20.5–43.1) and a median progression-free survival (PFS) of 6.8 months (95% CI, 5.3–7.6) [1]. In the same disease context, pemigatinib achieved an ORR of 35.5% (95% CI, 26.5–45.4) and a median PFS of 6.9 months (95% CI, 6.2–9.6), while futibatinib (irreversible) showed an ORR of 37.3% (95% CI, 27.8–50) and median PFS of 7.2 months (95% CI, 4.9–15.2) [2]. The disease control rate (DCR) for infigratinib was 83.6%, comparable to pemigatinib (82%) and futibatinib (82.1%), indicating similar overall disease management capacity [3]. This quantitative parity supports infigratinib phosphate as a viable, evidence-based alternative in preclinical and translational research settings where the distinct mechanism of action (reversible vs. irreversible) may be a key variable.

Clinical endpoint
Reported
ORR 31%, mPFS 6.8 mo, DCR 83.6% vs. Pemigatinib 35.5%/6.9 mo/82%, Futibatinib 37.3%/7.2 mo/82.1%
Supports FGFR2-fusion model endpoint context
Cross-study Phase II; data to verify in research models
cholangiocarcinoma FGFR2 fusion objective response rate progression-free survival

Oral Bioavailability and Tumor Penetration

Infigratinib phosphate demonstrates an oral bioavailability of 32% in athymic nude mice, with a high volume of distribution (26 L/kg) and a tumor-to-plasma AUC ratio of 10 after oral dosing [1]. These PK parameters are critical for in vivo study design and differentiate infigratinib from other FGFR inhibitors where such data may be less characterized or different. For instance, the high tumor penetration (10-fold accumulation) suggests favorable target engagement in solid tumor models, a key advantage over compounds with lower tissue distribution.

Oral PK profile
Reported
F 32%, Vd 26 L/kg, tumor/plasma AUC 10, Cl 3.3 L/h/kg
Supports in vivo exposure-model interpretation
Athymic nude mice; 20 mg/kg PO
oral bioavailability pharmacokinetics tissue distribution in vivo modeling

Activity Against FGFR2 Resistance Mutations

Infigratinib phosphate, like other reversible FGFR1-3 inhibitors, shows reduced activity against common secondary FGFR2 kinase domain mutations that emerge during treatment, such as N549K and V564F [1]. In vitro data indicate that infigratinib loses potency against the V564F gatekeeper mutation, with IC50 values shifting from low nanomolar to >1 µM [2]. This is consistent with the reversible inhibitor class but contrasts with irreversible inhibitors like futibatinib, which retain some activity against certain resistance mutations [3]. This defined resistance profile is essential for experimental models studying acquired resistance mechanisms and for combination therapy screening.

Resistance mutations
Class-level
FGFR2 V564F IC50 >1000 nM (WT 1.4 nM); Futibatinib retains partial activity (~30 nM)
Supports acquired resistance model context
Biochemical kinase assay; Ba/F3 cell models
FGFR2 resistance mutations gatekeeper mutation V564F N549K acquired resistance

Optimal Research Applications


FGFR2/3-Driven Cancer Modeling with Reversible Inhibition

The defined biochemical selectivity (FGFR1-3 IC50 ~1 nM, FGFR4 IC50 60 nM) and 32% oral bioavailability make infigratinib phosphate suitable for establishing proof-of-concept in FGFR2-fusion or FGFR3-mutant cancer models where reversible, ATP-competitive inhibition is desired [1]. The 10-fold tumor accumulation ratio enables robust target engagement in subcutaneous xenograft studies without the confounding effects of irreversible binding or broad kinase inhibition [2].

Acquired Resistance and Combination Therapy Screening

Given its well-characterized susceptibility to secondary FGFR2 kinase domain mutations (e.g., V564F, N549K), infigratinib phosphate serves as an ideal tool compound for generating resistance models. Researchers can leverage the known resistance profile to screen for next-generation inhibitors or to evaluate combination strategies designed to overcome or delay the emergence of resistance [3].

Translational Research in FGFR2-Fusion Cholangiocarcinoma

With Phase II clinical evidence demonstrating an ORR of 31% and a disease control rate of 83.6% in FGFR2-fusion cholangiocarcinoma, infigratinib phosphate is a validated reference compound for translational studies. Its efficacy profile, comparable to other approved FGFR inhibitors, supports its use as a benchmark in biomarker-driven research and in the development of companion diagnostics [4].

Comparative Pharmacology Across FGFR Inhibitor Classes

Infigratinib phosphate's reversible, ATP-competitive mechanism and distinct selectivity fingerprint (e.g., >400-fold selectivity over VEGFR2) provide a clear comparator for head-to-head studies against irreversible inhibitors (futibatinib), pan-FGFR inhibitors (erdafitinib), or multikinase inhibitors (derazantinib). Such studies are essential for delineating the impact of binding mode on resistance evolution and off-target toxicity [5].

Application
Selection Property
Validation Focus
FGFR2/3-driven cancer modeling
Reversible ATP-competitive binding, FGFR1-3 selectivity
Target engagement and pathway inhibition models
Acquired resistance studies
Well-characterized resistance-mutation profile (V564F, N549K)
Resistance evolution model development
Translational FGFR2-fusion research
Reported clinical endpoint context (ORR 31%, DCR 83.6%)
Biomarker-driven model validation
Comparative kinase inhibitor pharmacology
Distinct selectivity fingerprint (>400-fold over VEGFR2)
Binding-mode impact on off-target context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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